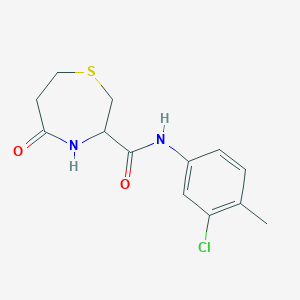

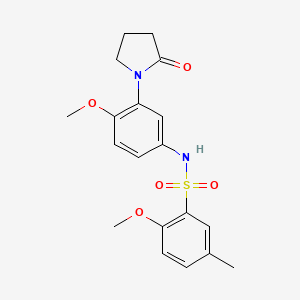

![molecular formula C15H8ClN3OS3 B3012096 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide CAS No. 681168-02-5](/img/structure/B3012096.png)

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of various benzothiazole derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS) involved a condensation reaction between 4-chlorobenzenesulphonyl chloride and 2-aminobenzothiazole in acetone under reflux conditions . Similarly, other derivatives such as N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide were synthesized through reactions involving 4-amino-N-(benzo[d]thiazol-2-yl)benzamide and pyrazine-2-carboxylic acid . These methods typically involve the formation of amide bonds and the use of various reagents and catalysts to achieve the desired products.

Molecular Structure Analysis

The molecular structures of benzothiazole derivatives are characterized using various spectroscopic techniques. For example, UV-Vis, IR, 1H- and 13C-NMR spectroscopies, along with elemental analysis and molar conductance measurements, were used to characterize NBTCS and its metal complexes . X-ray diffraction studies have also been employed to determine the crystal structure of certain derivatives, providing insights into their molecular conformations and supramolecular aggregation .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, forming complexes with metals or reacting with different organic reagents to yield novel compounds. The neodymium(III) and thallium(III) complexes of NBTCS, for example, were synthesized and showed different coordination numbers . Other derivatives have been synthesized by reacting with sulfur and morpholine or ethylenediamine, leading to compounds with potential anticancer properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives are closely related to their molecular structure and substituents. These properties can influence their biological activities, such as antibacterial, antifungal, and anticancer effects. The ligand NBTCS and its metal complexes, for instance, exhibited significant antibacterial activities against various strains . Other synthesized compounds were evaluated for their diuretic, antiarrhythmic, serotonin antagonist, and antianxiety activities . The antimicrobial activities of these compounds were often compared to standard drugs, and some showed promising results .

Scientific Research Applications

Antitumor Activity

Synthesis and Antitumor Properties : Ostapiuk et al. (2017) synthesized a series of thiazole derivatives, including N-[5-(3-hlorobenzyl)-1,3-thiazol-2- yl]-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamide. This compound showed significant antitumor effects, highlighting its potential as an innovative anti-cancer agent (Ostapiuk, Frolov, & Matiychuk, 2017).

Anticancer Evaluation : Horishny et al. (2020) conducted a study involving the synthesis of various N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides and demonstrated promising anticancer activities (Horishny, Drapak, Chaban, Ostapiuk, & Matiychuk, 2020).

Antimicrobial Activity

Antibacterial and Antifungal Activities : Incerti et al. (2017) synthesized a series of thiazole derivatives with antimicrobial properties against various bacterial and fungal species. This research suggests the compound's potential in developing new antimicrobial agents (Incerti, Vicini, Geronikaki, Eleftheriou, Tsagkadouras, Zoumpoulakis, Fotakis, Ćirić, Glamočlija, & Soković, 2017).

Synthesis and Biological Screening : Mhaske et al. (2011) reported the synthesis of thiazole-5-carboxamide derivatives with varied biological activities, including antibacterial, antitubercular, anticancer, antifungal, and anti-inflammatory properties (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011).

Diuretic Activity

- Diuretic Activity Evaluation : Yar and Ansari (2009) synthesized a series of benzothiazole derivatives and evaluated their diuretic activity. This research suggests potential applications of these compounds in diuretic therapy (Yar & Ansari, 2009).

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclooxygenase enzymes (COX-1 and COX-2) and the 5-lipoxygenase (5-LOX) enzyme . These enzymes play a crucial role in the inflammatory response. Cyclooxygenase enzymes are responsible for converting arachidonic acid into prostaglandins .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been found to be a potent inhibitor of COX-2, with IC50 values in the range of 0.76–9.01 μM . It also exhibits inhibitory activity against COX-1 and 5-LOX .

Biochemical Pathways

The compound affects the arachidonic acid pathway , which is involved in the inflammatory response. By inhibiting COX-1, COX-2, and 5-LOX, it prevents the conversion of arachidonic acid into prostaglandins and leukotrienes . This results in a reduction of inflammation and pain.

Result of Action

The inhibition of COX-1, COX-2, and 5-LOX enzymes by this compound leads to a decrease in the production of prostaglandins and leukotrienes . This results in a reduction of inflammation and pain, making this compound a potential candidate for the treatment of conditions associated with inflammation and pain .

Future Directions

The future directions for the study of similar compounds could involve further exploration of their pharmacological activities. Efforts have been made to study the pharmacological activities of newly synthesized derivatives . These compounds have shown promising antimicrobial and anticancer activities, suggesting potential for further development .

properties

IUPAC Name |

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClN3OS3/c16-13-4-3-11(23-13)10-6-21-15(18-10)19-14(20)8-1-2-9-12(5-8)22-7-17-9/h1-7H,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPDYXAQMIQZZAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Cl)SC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

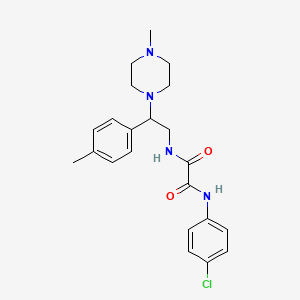

![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(2,6-difluorophenyl)urea](/img/structure/B3012013.png)

![2-(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3012014.png)

![N-(2,6-dimethylphenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3012015.png)

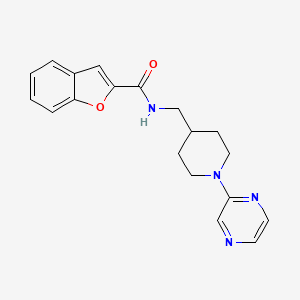

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-phenylacetamido)benzofuran-2-carboxamide](/img/structure/B3012021.png)

![1-[(4-bromo-3-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3012026.png)

![(E)-3-(2-chlorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B3012028.png)

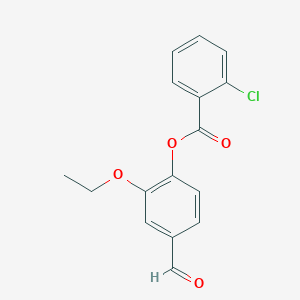

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3012029.png)